PC786
描述
PC786 是一种新型抗病毒化合物,旨在治疗呼吸道合胞病毒 (RSV) 感染。它是一种非核苷类抑制剂,靶向 RSV L 蛋白聚合酶,该酶对病毒复制至关重要。 这种化合物因其对 RSV-A 和 RSV-B 株的强效和选择性抗病毒活性而备受瞩目 .
准备方法
PC786 的合成涉及多个步骤,包括中间体化合物的制备以及随后在特定条件下的反应。确切的合成路线和反应条件是专有的,未公开。 据了解,该化合物设计用于吸入递送,这需要仔细配制以确保稳定性和功效 .
化学反应分析
PC786 主要经历与其抗病毒活性相关的反应。它抑制 RSV 的 RNA 依赖性 RNA 聚合酶 (RdRp) 活性,这对病毒复制至关重要。 化合物的活性在很大程度上不受感染倍数的影响,即使在已建立的 RSV 复制存在的情况下也仍然有效 . 这些反应形成的主要产物是抑制 RSV 复制,导致病毒载量降低 .
科学研究应用
PC786 已被广泛研究,以评估其在治疗 RSV 感染中的潜力。在临床前研究中,它已显示出显着的抗病毒活性,在动物模型中将病毒载量降低到检测不到的水平。 该化合物在临床试验中也显示出前景,其中它耐受性良好,并表现出强大的抗病毒作用 . 除了其在治疗 RSV 中的主要应用外,this compound 的作用机制表明它可能用于其他依赖于类似聚合酶活性的病毒感染 .
作用机制
PC786 通过抑制 RSV L 蛋白聚合酶发挥作用,该酶是病毒复制过程中的关键酶。这种抑制阻止病毒 RNA 的合成,从而阻止病毒的复制。 化合物的活性以快速起效和持续抑制 RSV 复制为特征 . 分子研究表明,this compound 与聚合酶结合,引起构象变化,从而破坏其功能 .
相似化合物的比较
PC786 在其对 RSV 聚合酶的强效和选择性抑制方面是独一无二的。 类似的化合物包括其他非核苷类抑制剂,如 AZ-27,它们也靶向病毒聚合酶,但它们的结合位点和作用机制可能不同 . This compound 的吸入递送方法及其在呼吸道中保持高局部浓度的能力使其与其他可能需要全身给药的抗病毒剂区别开来 .
参考文献
生物活性
PC786 is a novel inhaled small-molecule polymerase inhibitor targeting the respiratory syncytial virus (RSV). Its development aims to provide effective treatment options for RSV infections, particularly in populations at high risk, such as infants and the elderly. This article synthesizes findings from various studies on the biological activity, efficacy, and safety of this compound.
This compound functions primarily by inhibiting the RNA-dependent RNA polymerase (RdRp) activity of RSV. This inhibition is crucial for blocking viral replication, thereby reducing viral load in infected tissues. Studies have demonstrated that this compound exhibits potent antiviral activity against both RSV A and RSV B strains, with IC50 values significantly lower than those of existing treatments like ribavirin.
In Vitro Studies
In vitro experiments using HEp-2 cells showed that this compound effectively inhibited cytopathic effects (CPE) induced by RSV with IC50 values ranging from 0.14 to 3.2 nM for RSV A and 0.42 to 17.5 nM for RSV B . The compound demonstrated a large safety margin, exhibiting no cytotoxicity at concentrations up to 14 µM.
Table 1: In Vitro Efficacy of this compound Against RSV
In Vivo Studies
In vivo studies conducted on animal models showed that intranasal administration of this compound significantly reduced viral loads in lung homogenates from RSV-infected mice and cotton rats, achieving undetectable levels post-treatment . Additionally, a late therapeutic intervention study indicated that administering this compound after peak viral load led to rapid reductions in viral burden in human airway epithelium .
Clinical Trials
Clinical trials have further validated the efficacy and safety of nebulized this compound in humans. A study involving healthy volunteers infected with RSV demonstrated that nebulized this compound significantly reduced viral load compared to placebo, with a mean area under the curve (AUC) for viral load being lower in the treatment group (274.1 vs 406.6 log10 PFUe/mL × hour; P = .0359) .
Table 2: Clinical Trial Results for Nebulized this compound
Parameter | This compound Group | Placebo Group | P-Value |
---|---|---|---|
Mean VL AUC (log10 PFUe/mL × hour) | 274.1 | 406.6 | .0359 |
Symptom Score | Lower trend | - | Not significant |
Mucous Weight | Lower trend | - | .1095 |
Safety Profile
This compound has been reported to have a favorable safety profile in clinical studies, with no significant adverse events noted among participants receiving the treatment . The pharmacokinetics indicate limited systemic exposure and a long half-life, which supports its potential for repeated dosing without significant toxicity.
属性
IUPAC Name |
N-(2-fluoro-6-methylphenyl)-6-[4-[[5-methyl-2-(7-oxa-2-azaspiro[3.5]nonan-2-yl)pyridine-3-carbonyl]amino]benzoyl]-4,5-dihydrothieno[3,2-d][1]benzazepine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H38FN5O4S/c1-25-20-31(37(43-22-25)46-23-41(24-46)15-18-51-19-16-41)38(48)44-29-12-10-27(11-13-29)40(50)47-17-14-28-21-34(52-36(28)30-7-3-4-9-33(30)47)39(49)45-35-26(2)6-5-8-32(35)42/h3-13,20-22H,14-19,23-24H2,1-2H3,(H,44,48)(H,45,49) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTCJNYICQADBJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)F)NC(=O)C2=CC3=C(S2)C4=CC=CC=C4N(CC3)C(=O)C5=CC=C(C=C5)NC(=O)C6=C(N=CC(=C6)C)N7CC8(C7)CCOCC8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H38FN5O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
715.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1902114-15-1 | |
Record name | PC-786 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1902114151 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PC-786 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MC0MD9J0F4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。